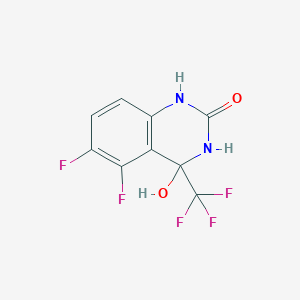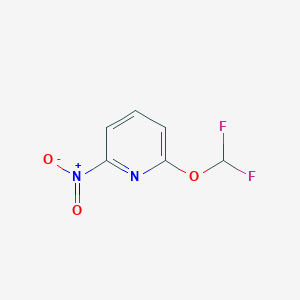
2-(Difluoromethoxy)-6-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-6-nitropyridine is a chemical compound that belongs to the class of pyridines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a difluoromethoxy group (-OCF2H) and a nitro group (-NO2) attached to the pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making such compounds valuable in various fields of research and industry .
Preparation Methods
The synthesis of 2-(Difluoromethoxy)-6-nitropyridine typically involves the introduction of the difluoromethoxy group and the nitro group onto the pyridine ring. One common method for synthesizing difluoromethoxylated compounds is through the use of difluoromethylation reagents.
Industrial production methods for such compounds often involve multi-step processes that include the preparation of intermediate compounds, followed by their functionalization to introduce the desired groups. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the final product .
Chemical Reactions Analysis
2-(Difluoromethoxy)-6-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(Difluoromethoxy)-6-nitropyridine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-6-nitropyridine involves its interaction with molecular targets and pathways within biological systems. The presence of the difluoromethoxy group can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. The nitro group may also play a role in the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
2-(Difluoromethoxy)-6-nitropyridine can be compared with other similar compounds, such as:
2-(Trifluoromethoxy)-6-nitropyridine: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can result in different electronic and steric properties.
2-(Difluoromethoxy)-4-nitropyridine: The position of the nitro group is different, which can affect the compound’s reactivity and interactions.
2-(Difluoromethoxy)-6-aminopyridine: The nitro group is replaced by an amino group, leading to different chemical and biological properties
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the pyridine ring.
Properties
Molecular Formula |
C6H4F2N2O3 |
|---|---|
Molecular Weight |
190.10 g/mol |
IUPAC Name |
2-(difluoromethoxy)-6-nitropyridine |
InChI |
InChI=1S/C6H4F2N2O3/c7-6(8)13-5-3-1-2-4(9-5)10(11)12/h1-3,6H |
InChI Key |
LSMGKAPARWAECL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)OC(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


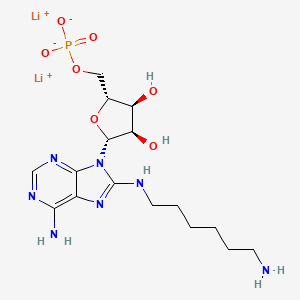

![5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride](/img/structure/B13119274.png)
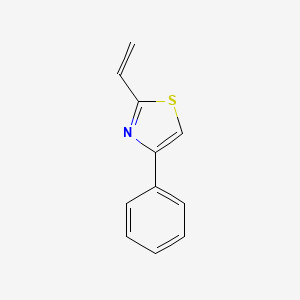
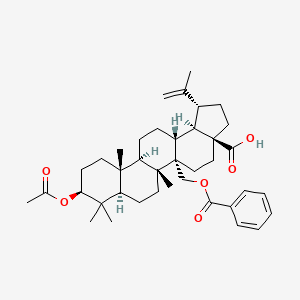
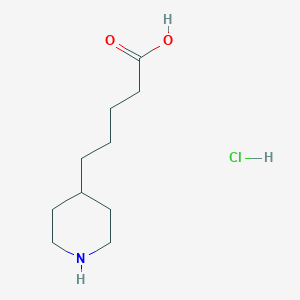
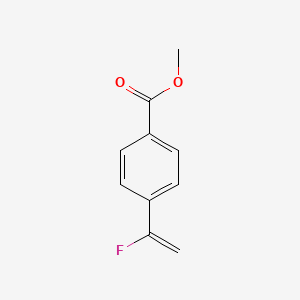
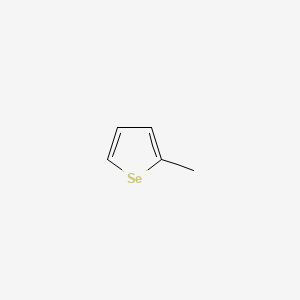
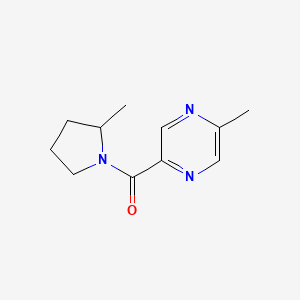
![2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13119308.png)
